molecular formula C23H22N4O3 B2878939 3-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide CAS No. 2034229-14-4

3-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide

Cat. No. B2878939
CAS RN: 2034229-14-4
M. Wt: 402.454
InChI Key: ZKHWEUZOJFCCEZ-UHFFFAOYSA-N
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Description

The compound “3-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a phenyl group, a pyrazole ring, a benzo[c]isoxazole ring, and a tetrahydropyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring, for example, is a six-membered ring with one oxygen atom . The pyrazole ring is a five-membered ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple polar groups could make it soluble in polar solvents .

Scientific Research Applications

Synthesis Techniques

The synthesis of heterocyclic compounds, including those similar to the specified chemical, involves innovative methods that enhance efficiency and specificity. Techniques such as one-pot synthesis and microwave-assisted synthesis have been applied to generate compounds with pyrazole and isoxazole cores. For example, Martins et al. (2002) described a one-pot synthesis method for 3-methylisoxazole-5-carboxamides, highlighting the versatility of synthetic approaches in creating heterocyclic compounds with potential pharmacological applications Martins et al., 2002. Similarly, Hu et al. (2011) demonstrated a microwave-assisted synthesis technique for tetrazolyl pyrazole amides, which showed promising bactericidal and antimicrobial activities, indicating the potential of these compounds for further development Hu et al., 2011.

Biological Activities and Applications

Research has explored the antimicrobial, antifungal, and herbicidal activities of these heterocyclic compounds. For instance, Siddiqui et al. (2013) synthesized novel derivatives bearing the pyrazole and isoxazole motifs and evaluated their antimicrobial activities, indicating their potential as antimicrobial agents Siddiqui et al., 2013. Furthermore, the study by Li et al. (2008) on 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives revealed their herbicidal activity and inhibition against protoporphyrinogen oxidase, suggesting their use in agricultural applications Li et al., 2008.

Mechanism of Action

Target of Action

The primary targets of the compound are currently under investigation. The compound is believed to interact with a variety of pharmacological targets due to its complex structure .

Mode of Action

The exact mode of action of the compound is not fully understood yet. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. More research is needed to elucidate the specific interactions and resulting changes .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its potential to interact with various targets. The downstream effects of these interactions could be diverse, influencing a range of cellular processes .

Pharmacokinetics

Information about the compound’s bioavailability is also currently unavailable

Result of Action

The molecular and cellular effects of the compound’s action are still under investigation. Given the compound’s potential to interact with various targets, it is likely that its action results in a range of effects at the molecular and cellular levels .

properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c28-23(25-18-13-24-27(14-18)15-19-8-4-5-11-29-19)17-9-10-21-20(12-17)22(30-26-21)16-6-2-1-3-7-16/h1-3,6-7,9-10,12-14,19H,4-5,8,11,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHWEUZOJFCCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide

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